Cas no 1701835-69-9 (2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol)

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-ol is a fluorinated organic compound featuring a pyrrolidine moiety and a hydroxyl group. Its unique structure, combining difluoro substitution with a tertiary amine, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the pyrrolidine ring contributes to conformational rigidity, potentially improving binding affinity in target molecules. This compound is particularly useful in the development of bioactive molecules, where fluorination is leveraged to modulate physicochemical properties. Its versatility and synthetic accessibility make it a practical choice for researchers exploring novel drug candidates or functional materials.
2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol structure
1701835-69-9 structure
商品名:2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
CAS番号:1701835-69-9
MF:C7H13F2NO
メガワット:165.181029081345
CID:5939800
PubChem ID:106172528

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
    • 1-Pyrrolidinepropanol, β,β-difluoro-
    • EN300-5175523
    • 1701835-69-9
    • AKOS040806976
    • インチ: 1S/C7H13F2NO/c8-7(9,6-11)5-10-3-1-2-4-10/h11H,1-6H2
    • InChIKey: VCEMHDAIKVSBMB-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(F)(F)CO)CCCC1

計算された属性

  • せいみつぶんしりょう: 165.09652036g/mol
  • どういたいしつりょう: 165.09652036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.160±0.06 g/cm3(Predicted)
  • ふってん: 240.3±40.0 °C(Predicted)
  • 酸性度係数(pKa): 13.69±0.10(Predicted)

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5175523-1.0g
2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
1701835-69-9 95.0%
1.0g
$1043.0 2025-03-15
Enamine
EN300-5175523-0.5g
2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
1701835-69-9 95.0%
0.5g
$1001.0 2025-03-15
Enamine
EN300-5175523-10.0g
2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
1701835-69-9 95.0%
10.0g
$4483.0 2025-03-15
Enamine
EN300-5175523-0.1g
2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
1701835-69-9 95.0%
0.1g
$917.0 2025-03-15
Enamine
EN300-5175523-0.25g
2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
1701835-69-9 95.0%
0.25g
$959.0 2025-03-15
Enamine
EN300-5175523-0.05g
2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
1701835-69-9 95.0%
0.05g
$876.0 2025-03-15
Enamine
EN300-5175523-2.5g
2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
1701835-69-9 95.0%
2.5g
$2043.0 2025-03-15
Enamine
EN300-5175523-5.0g
2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol
1701835-69-9 95.0%
5.0g
$3023.0 2025-03-15

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol 関連文献

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-olに関する追加情報

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-ol: A Comprehensive Overview

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-ol (CAS No. 1701835-69-9) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its difluorinated propanol backbone and the presence of a pyrrolidine ring, which contributes to its distinctive properties and reactivity. Recent advancements in synthetic methodologies and its applications in drug discovery have further highlighted its importance in modern chemical research.

The molecular structure of 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol consists of a three-carbon chain (propanol) with two fluorine atoms attached to the second carbon atom. The third carbon atom is connected to a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. This arrangement imparts the compound with unique electronic and steric properties, making it an attractive building block for various chemical transformations. The difluorinated group introduces electron-withdrawing effects, which can influence the reactivity of the molecule in different chemical environments.

Recent studies have explored the synthesis of 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol through various routes, including nucleophilic substitution and organocatalytic reactions. One notable approach involves the use of transition metal catalysts to facilitate the formation of the pyrrolidine ring under mild conditions. These methods have not only improved the efficiency of synthesis but also opened new avenues for incorporating this compound into complex molecular frameworks.

In terms of applications, 2,2-difluoro-3-(pyrrolidin-1-yl)propanol has been utilized as an intermediate in the synthesis of bioactive compounds. Its ability to undergo diverse reactions, such as alkylation, acylation, and oxidation, makes it a valuable precursor in drug discovery programs. For instance, researchers have employed this compound to develop potential inhibitors for enzyme targets associated with neurodegenerative diseases and cancer.

The pyrrolidine ring in this compound plays a crucial role in its functionality. Pyrrolidine is known for its ability to act as a hydrogen bond donor or acceptor depending on the substituents attached to it. In 2,2-difluoro derivatives, this property is further modulated by the electron-withdrawing fluorine atoms, leading to enhanced binding affinities with biological targets. Recent computational studies have provided insights into how these interactions contribute to the compound's bioactivity.

Another area where 2,2-difluoro derivatives have shown promise is in materials science. The combination of fluorinated groups and nitrogen-containing rings can lead to materials with improved thermal stability and mechanical properties. For example, researchers have explored the use of this compound as a monomer in polymer synthesis, resulting in materials with potential applications in high-performance coatings and adhesives.

From an environmental standpoint, understanding the degradation pathways of 2,2-difluoro compounds is essential for assessing their impact on ecosystems. Recent studies have investigated how these compounds behave under various environmental conditions, such as soil microbiota and aqueous environments. These findings are critical for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 2,2-difluoro-3-(pyrrolidin-1-yli)propanol (CAS No. 1701835699) stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new synthetic routes and functional applications for this compound, its role in advancing modern chemistry is expected to grow even further.

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